6-Fluoronorleucine
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Overview
Description
6-Fluoronorleucine is a fluorinated analogue of the natural amino acid norleucine. It is an aliphatic fluorine-containing amino acid, which means it has a fluorine atom substituted at a specific position in its aliphatic chain.
Preparation Methods
The synthesis of 6-Fluoronorleucine can be achieved through several methods. One common approach involves the alkylation of acylmalonic ester derivatives with fluorinated alkyl halides, followed by hydrolysis and decarboxylation . The reaction conditions typically involve the use of strong bases such as lithium diisopropylamide (LDA) and phase transfer catalysts like triethylbenzylammonium chloride . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
6-Fluoronorleucine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
6-Fluoronorleucine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its effects on enzyme activity and protein function due to the unique properties imparted by the fluorine atom.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials with enhanced properties, such as increased stability and bioavailability
Mechanism of Action
The mechanism of action of 6-Fluoronorleucine involves its incorporation into proteins and enzymes, where it can alter their structure and function. The fluorine atom’s high electronegativity and small size allow it to mimic hydrogen while imparting different electronic properties. This can lead to changes in enzyme activity, protein folding, and interactions with other biomolecules .
Comparison with Similar Compounds
6-Fluoronorleucine can be compared with other fluorinated amino acids such as 5-fluoronorvaline and 4-fluorothreonine. These compounds share similar properties due to the presence of fluorine but differ in their specific biological activities and applications. For example, 5-fluoronorvaline is known for its use in studying enzyme mechanisms, while 4-fluorothreonine has applications in metabolic studies .
Properties
Molecular Formula |
C6H12FNO2 |
---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
(2S)-2-amino-6-fluorohexanoic acid |
InChI |
InChI=1S/C6H12FNO2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,8H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
YKOLKJMDEUXJDP-YFKPBYRVSA-N |
Isomeric SMILES |
C(CCF)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCF)CC(C(=O)O)N |
Origin of Product |
United States |
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